Heptafluoropropyl phenyl ketone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42768. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

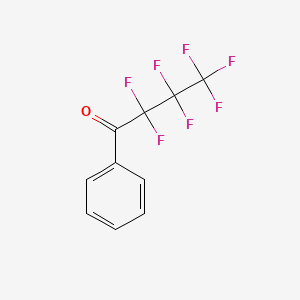

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F7O/c11-8(12,9(13,14)10(15,16)17)7(18)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYZDGAVBNKBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285776 | |

| Record name | 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-91-1 | |

| Record name | 559-91-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 559-91-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

heptafluoropropyl phenyl ketone chemical properties

An In-depth Technical Guide to the Chemical Properties of Heptafluoropropyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one, is a fluorinated aromatic ketone that stands at the intersection of materials science and medicinal chemistry. Its structure, featuring a stable perfluoroalkyl chain attached to a phenyl ketone moiety, imparts a unique combination of chemical and physical properties. The presence of the heptafluoropropyl group significantly influences the electronics of the carbonyl and phenyl groups, leading to distinct reactivity and potential applications.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential applications of this compound, grounded in established chemical principles and supported by authoritative references. The content is structured to deliver not just data, but also the underlying scientific rationale, empowering professionals to leverage this versatile chemical building block in their research endeavors.

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its application in research and development. This section details the key properties of this compound.

Chemical and Physical Identity

The fundamental identifiers and physical characteristics of this compound are summarized below. These properties are crucial for laboratory handling, reaction setup, and purification processes.

| Property | Value | Reference |

| CAS Number | 559-91-1 | [1][2] |

| Molecular Formula | C₁₀H₅F₇O | [1][2] |

| Molecular Weight | 274.13 g/mol | [1] |

| IUPAC Name | 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one | [1] |

| Synonyms | (Heptafluorobutyro)phenone, this compound | [1] |

| Appearance | Clear liquid | [1] |

| Boiling Point | 170 °C | [1] |

| Density | 1.473 g/cm³ | [1] |

| Refractive Index | 1.4145 | [1] |

| Flash Point | 170-172 °C | [1] |

Spectroscopic Profile

Spectroscopic analysis is essential for structure elucidation and purity assessment. While specific spectra for this exact compound are not widely published, a reliable profile can be predicted based on the known effects of its constituent functional groups. The electron-withdrawing nature of the heptafluoropropyl group and the conjugation with the phenyl ring are key determinants of the spectral features.[3][4]

| Technique | Expected Features |

| IR Spectroscopy | - C=O Stretch: Strong absorption at ~1690-1700 cm⁻¹. The frequency is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the phenyl ring but raised by the electron-withdrawing effect of the C₃F₇ group.[4]- C-F Stretch: Strong, complex absorptions in the 1100-1350 cm⁻¹ region.- Aromatic C=C Stretch: Medium absorptions around 1600 cm⁻¹ and 1450 cm⁻¹.- Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. |

| ¹H NMR | - Signals will be present only in the aromatic region (~7.5-8.0 ppm). The ortho-protons (adjacent to the carbonyl) will be the most deshielded due to the anisotropic effect of the C=O bond. |

| ¹³C NMR | - C=O Carbon: Highly deshielded signal at ~185-195 ppm.- Aromatic Carbons: Multiple signals between ~128-138 ppm.- C₃F₇ Carbons: Signals will be split by fluorine (¹J_CF, ²J_CF, etc.), appearing as complex multiplets. |

| ¹⁹F NMR | - Three distinct signals are expected: - -CF₃: A triplet around -81 ppm. - -CF₂- (adjacent to CF₃): A quartet around -120 ppm. - -CF₂- (adjacent to C=O): A triplet around -126 ppm. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 274.- Alpha-Cleavage: Major fragments at m/z = 105 ([C₆H₅CO]⁺) and m/z = 169 ([C₃F₇]⁺). The m/z = 105 peak is often very prominent for phenyl ketones.[3][4] |

Part 2: Synthesis and Reactivity

This compound's utility as a synthetic building block is rooted in its accessible synthesis and the predictable reactivity of its functional groups.

Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of benzene.[5] This reaction is a cornerstone of electrophilic aromatic substitution.

Causality of Experimental Choices: The reaction mechanism involves the generation of a highly electrophilic acylium ion from an acyl halide (or anhydride) using a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[6][7] Benzene, acting as the nucleophile, attacks the acylium ion. A stoichiometric amount of AlCl₃ is required because the product ketone coordinates strongly with the Lewis acid, rendering it inactive as a catalyst.[5][6]

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol: Synthesis of this compound

-

Trustworthiness: This protocol is a self-validating system. Successful synthesis will be confirmed by the spectroscopic methods detailed in Part 1.2, ensuring the final product meets expected structural criteria.

-

Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry dichloromethane (DCM, 100 mL). Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Slowly add heptafluorobutyryl chloride (25.6 g, 0.11 mol) to the stirred suspension. After the addition is complete, add benzene (7.8 g, 0.10 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition of benzene, allow the reaction mixture to warm to room temperature and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture back to 0 °C and quench by slowly pouring it onto 100 g of crushed ice with 20 mL of concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the interplay between the carbonyl group, the aromatic ring, and the perfluoroalkyl chain.

-

Carbonyl Group: The strong electron-withdrawing effect of the C₃F₇ group significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than non-fluorinated analogues.[8] This facilitates reactions such as reductions (e.g., with NaBH₄ to form the corresponding alcohol) and additions of organometallic reagents.

-

Aromatic Ring: The acyl group is a powerful deactivating group and directs subsequent electrophilic aromatic substitution to the meta position. The electron-deficient nature of the ring makes it less reactive towards electrophiles compared to benzene.

-

Synthetic Building Block: Ketones are highly versatile intermediates in organic synthesis.[9] this compound can serve as a precursor to a wide array of more complex molecules, including heterocycles, which are of high interest in drug discovery.[10]

Caption: Key Reactivity Pathways.

Part 3: Applications in Research and Drug Development

The unique structural features of this compound make it a compound of interest for various advanced applications.

Role in Medicinal Chemistry

-

Phenyl Ketone Scaffold: Phenyl ketone derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[11] They are a common motif in bioactive molecules.

-

Impact of Fluorination: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The C-F bond is strong, and perfluoroalkyl groups can block metabolic pathways, increasing the drug's half-life. Fluorine can also alter a molecule's lipophilicity and binding affinity to biological targets.

-

Synthetic Intermediate: This molecule serves as a valuable building block for creating novel fluorinated compounds. Its predictable reactivity allows for its incorporation into larger, more complex structures, enabling the exploration of new chemical space in drug discovery programs.[12]

Potential in Materials Science

Analogous to other fluorinated poly(aryl ether ketones), polymers incorporating the this compound unit could exhibit desirable properties such as high thermal stability, chemical resistance, and low dielectric constants, making them suitable for specialized electronic and aerospace applications.[13][14]

| Potential Application Area | Rationale Based on Chemical Properties |

| Drug Discovery | - Serves as a fluorinated building block for novel therapeutics.[10]- Phenyl ketone motif is a known pharmacophore.[11]- Fluorine substitution can enhance metabolic stability and binding affinity. |

| Agrochemicals | - Introduction of fluorinated groups is a common strategy to increase the efficacy of pesticides and herbicides. |

| Advanced Polymers | - Can be used as a monomer for fluorinated polymers with high thermal stability and low dielectric constants.[13] |

Part 4: Safety and Handling

Ensuring the safe handling of chemicals is paramount in a research environment. This compound is classified as an irritant.

Hazard Profile

| Hazard Class | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][15] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][15] |

Laboratory Handling Protocol

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[16] Avoid inhalation of vapor. Keep away from heat and sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure adequate ventilation.

Conclusion

This compound is a valuable chemical entity with a well-defined property profile. Its synthesis is straightforward via Friedel-Crafts acylation, and its reactivity is governed by the predictable chemistry of its functional groups, enhanced by the strong electronic influence of the perfluoroalkyl chain. This unique combination of a phenyl ketone scaffold and a stable fluorinated tail makes it a highly attractive building block for creating novel molecules in medicinal chemistry, agrochemicals, and materials science. By understanding its chemical properties, synthesis, and safe handling procedures as outlined in this guide, researchers can effectively unlock the potential of this versatile compound.

References

- 1. (HEPTAFLUOROBUTYRO)PHENONE | 559-91-1 [chemicalbook.com]

- 2. aceschem.com [aceschem.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 9. Ketones as strategic building blocks for the synthesis of natural product-inspired compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ntrs.nasa.gov [ntrs.nasa.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemicalbook.com [chemicalbook.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

molecular structure of heptafluoropropyl phenyl ketone

An In-Depth Technical Guide to the Molecular Structure and Applications of Heptafluoropropyl Phenyl Ketone

Abstract

This compound is a fluorinated aromatic ketone characterized by the presence of a highly electronegative heptafluoropropyl group attached to a carbonyl moiety, which is in turn bonded to a phenyl ring. This molecular architecture imparts unique physicochemical properties, including significant thermal and chemical stability, and a highly electrophilic carbonyl carbon. These characteristics make it a molecule of considerable interest in medicinal chemistry, materials science, and as a versatile intermediate in organic synthesis. This guide provides a comprehensive examination of its molecular structure, spectroscopic signature, synthetic pathways, and potential applications, with a particular focus on its relevance to researchers and professionals in drug development.

Introduction: The Significance of Fluorinated Phenyl Ketones

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Judicious fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2]

The phenyl ketone scaffold, on the other hand, is a prevalent feature in many biologically active compounds, recognized for a range of pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer effects.[3] When combined, the heptafluoropropyl group and the phenyl ketone core create a molecule with amplified electrophilicity at the carbonyl carbon and enhanced lipophilicity, opening avenues for novel chemical reactions and targeted biological interactions. This guide delves into the core characteristics of this compound, providing the foundational knowledge necessary for its application in advanced research.

Molecular Structure and Physicochemical Properties

Chemical Identity

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The key identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-Phenyl-2,2,3,3,4,4,4-heptafluorobutan-1-one | - |

| CAS Number | 559-91-1 | [4] |

| Molecular Formula | C₁₀H₅F₇O | [4] |

| Molecular Weight | 274.10 g/mol | [4] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C(C(C(F)(F)F)(F)F)(F)F | - |

Structural Elucidation

The molecular structure consists of a planar phenyl ring connected to a carbonyl group. The adjacent heptafluoropropyl chain (specifically, a perfluorinated n-propyl group) is characterized by its bulky and electron-withdrawing nature. This strong inductive effect (-I) polarizes the carbonyl bond, making the carbon atom highly susceptible to nucleophilic attack.

Caption: 2D Molecular Structure of this compound.

Spectroscopic Signature

Spectroscopic analysis is critical for structure verification and purity assessment. The expected spectral characteristics are as follows:

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ due to the C=O stretching vibration of the aromatic ketone.[5] Conjugation with the phenyl ring typically lowers this frequency compared to aliphatic ketones.[6] Additional peaks corresponding to C-F stretching will be prominent in the 1100-1300 cm⁻¹ region.

-

¹H NMR Spectroscopy: The proton NMR spectrum will be relatively simple. The aromatic protons on the phenyl ring will appear in the downfield region, typically between 7.4 and 8.0 ppm.[3] The exact chemical shifts and splitting patterns will depend on the substitution, but for the unsubstituted phenyl group, multiplets corresponding to ortho, meta, and para protons are expected. There are no other protons in the molecule.

-

¹³C NMR Spectroscopy: The carbonyl carbon is highly deshielded and will produce a characteristic signal in the 190-200 ppm range.[5][7] The carbons of the phenyl ring will resonate between 120-140 ppm. The carbons in the heptafluoropropyl chain will show complex splitting patterns due to strong coupling with the attached fluorine atoms (¹J(C-F) and ²J(C-F)).

-

¹⁹F NMR Spectroscopy: This is a key technique for fluorinated compounds. The spectrum is expected to show three distinct signals corresponding to the -CF₂-, -CF₂-, and -CF₃ groups. The signal for the terminal -CF₃ group will appear as a triplet, while the two -CF₂- groups will exhibit more complex multiplets due to coupling with each other.

-

Mass Spectrometry (MS): In electron impact mass spectrometry, the molecular ion peak (M⁺) at m/z = 274 should be observable. Characteristic fragmentation patterns include α-cleavage, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z = 105 and a heptafluoropropyl radical.[7][8]

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound can be approached through several established organometallic routes. One of the most direct methods is the Friedel-Crafts acylation of benzene using a heptafluorobutyryl halide (e.g., heptafluorobutyryl chloride) or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Another robust method involves the reaction of a Grignard reagent , such as phenylmagnesium bromide, with a heptafluoropropyl-containing acylating agent.[9] This pathway offers versatility and is often used for preparing substituted phenyl ketone derivatives.

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Key Reactivity Insights

The reactivity of this compound is dominated by the electron-withdrawing heptafluoropropyl group.

-

Enhanced Electrophilicity: The perfluoroalkyl chain significantly depletes electron density from the carbonyl carbon, making it a much stronger electrophile than in non-fluorinated analogues like butyrophenone. This heightened reactivity makes it an excellent substrate for nucleophilic addition reactions.

-

Nucleophilic Attack: It readily reacts with a wide range of nucleophiles (e.g., hydrides, organometallics, amines) at the carbonyl carbon.

-

Stability of the C-F Bond: The carbon-fluorine bonds are exceptionally strong and generally unreactive under standard organic synthesis conditions, contributing to the overall stability of the molecule.[1] However, enzymatic reactions, such as those catalyzed by transaminases, have been shown to achieve hydrodefluorination of α-fluoroketones under mild, aqueous conditions.[10]

Experimental Protocol: Representative Synthesis via Friedel-Crafts Acylation

Disclaimer: This protocol is a representative example and must be adapted and performed with a full risk assessment by qualified personnel in a suitable laboratory environment.

Objective: To synthesize this compound from benzene and heptafluorobutyryl chloride.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Benzene (reactant and solvent)

-

Heptafluorobutyryl chloride

-

Hydrochloric acid (HCl), 1M solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube.

-

Catalyst Suspension: To the flask, add anhydrous benzene (100 mL) and carefully add anhydrous aluminum chloride (1.1 equivalents) in portions while stirring. An exothermic reaction may occur.

-

Reactant Addition: Cool the stirred suspension in an ice bath to 0-5 °C. Add heptafluorobutyryl chloride (1.0 equivalent) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (50 mL). This step hydrolyzes the aluminum complex and should be performed in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), water (2 x 50 mL), and saturated sodium bicarbonate solution (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Applications and Significance in Drug Development

The unique structural features of this compound make it a valuable building block and a potential therapeutic agent.

Leveraging Fluorine for Pharmacological Advantage

The heptafluoropropyl group can serve as a metabolically stable, lipophilic moiety. In drug design, replacing a metabolically labile alkyl group with a perfluoroalkyl group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2][11] Furthermore, the high lipophilicity can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier.[11]

The Phenyl Ketone Scaffold as a Bioactive Core

Phenyl ketone derivatives have demonstrated a wide array of pharmacological activities.[3] They can act as enzyme inhibitors, receptor antagonists, and modulators of signaling pathways. For example, certain hydroxylated phenyl ketone derivatives have shown potent activity against nonalcoholic fatty liver disease (NAFLD) by modulating oxidoreductase activity.[3] The strong electrophilic nature of the carbonyl in this compound makes it a candidate for forming covalent or highly stable non-covalent interactions with nucleophilic residues (e.g., cysteine, serine) in enzyme active sites.

Potential Therapeutic and Diagnostic Applications

-

Enzyme Inhibitors: The molecule could serve as a scaffold for designing inhibitors of enzymes with nucleophilic active sites, such as proteases or hydrolases.

-

Anticancer Agents: Fluorinated compounds are prevalent in oncology.[11] The unique properties of this ketone could be exploited in the design of new anticancer drugs.

-

PET Imaging: While ¹⁸F is the isotope used for Positron Emission Tomography (PET), the synthesis of ¹⁸F-labeled this compound derivatives could create novel imaging agents for diagnosing and monitoring diseases.[1][12]

Safety and Handling

Hazard Identification: Based on safety data for related fluorinated ketones, this compound should be handled as a hazardous substance. It is likely to be harmful if swallowed, cause skin irritation or burns, and cause serious eye damage.[13][14] It may also be corrosive to the respiratory tract.

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[14]

-

Ventilation: All handling must be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors.[13][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal according to local regulations.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a physician immediately.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

Conclusion

This compound is more than a simple fluorinated molecule; it is a highly functionalized platform for chemical and biological exploration. Its structure, defined by the interplay between an aromatic ring and a strongly electron-withdrawing perfluoroalkyl chain, results in unique reactivity and desirable physicochemical properties for drug development. From serving as a robust synthetic intermediate to its potential as a core for novel therapeutics and diagnostics, this compound represents a significant tool for researchers aiming to push the boundaries of medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aceschem.com [aceschem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. fiveable.me [fiveable.me]

- 8. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 9. WO2022038098A1 - Process for the preparation of phenyl ketones - Google Patents [patents.google.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. chemicalbook.com [chemicalbook.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

heptafluoropropyl phenyl ketone mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of Heptafluoropropyl Phenyl Ketone

Introduction

This compound is a fluorinated aromatic ketone with potential applications in various fields, including materials science and as a synthetic intermediate.[1][2] From a biological perspective, its structure suggests a high likelihood of interaction with biological systems. The presence of a phenyl ring and a highly fluorinated alkyl chain attached to a ketone functional group creates a molecule with distinct electronic and steric properties that are often associated with bioactivity.

This technical guide presents a putative mechanism of action for this compound, drawing upon established principles of medicinal chemistry and the known biological activities of structurally related compounds. The central hypothesis is that this compound acts as a reversible inhibitor of specific classes of enzymes, particularly hydrolases and oxidoreductases. This guide will provide the theoretical framework for this hypothesis, detail the likely molecular interactions, and present a comprehensive set of experimental protocols for its validation.

A Proposed Mechanism of Action: Enzyme Inhibition

The primary proposed mechanism of action for this compound is the inhibition of enzymes through the formation of a stable, yet reversible, adduct with an active site nucleophile. This is based on the well-documented activity of other fluoro ketones.[3]

The Role of the Heptafluoropropyl Group

The heptafluoropropyl group is a strong electron-withdrawing group. This has a profound effect on the adjacent ketone carbonyl, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This is a key feature that distinguishes it from non-fluorinated ketones.

Interaction with Hydrolases

Many hydrolytic enzymes, such as serine proteases, cysteine proteases, and esterases, utilize a nucleophilic residue (e.g., serine or cysteine) in their active site to catalyze the cleavage of substrate ester or amide bonds. The highly electrophilic carbonyl carbon of this compound is an ideal target for these nucleophiles. The proposed interaction is the formation of a stable hemiketal, which mimics the tetrahedral intermediate of the natural substrate but is significantly more stable, thus inhibiting the enzyme.[3]

Caption: Proposed hemiketal formation between this compound and a serine hydrolase.

Interaction with Oxidoreductases

Phenyl ketone derivatives have been shown to modulate the activity of oxidoreductases.[4] These enzymes are involved in cellular redox balance, and their dysregulation is implicated in various diseases.[4] this compound could potentially interact with the active site of these enzymes, acting as a competitive inhibitor for the natural substrate. The phenyl ring may play a crucial role in binding affinity and specificity through hydrophobic and π-stacking interactions within the enzyme's active site.

Experimental Validation of the Proposed Mechanism

The following section details a series of experimental protocols designed to systematically investigate and validate the proposed mechanism of action of this compound.

PART 1: Enzyme Inhibition Assays

The initial step is to screen this compound against a panel of relevant enzymes to identify potential targets.

Protocol 1: General Hydrolase Inhibition Screening

Objective: To determine if this compound inhibits the activity of a representative serine hydrolase.

Materials:

-

This compound

-

Trypsin (as a model serine protease)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) substrate

-

Tris buffer (50 mM, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 50 µL of Tris buffer to each well.

-

Add 10 µL of varying concentrations of this compound to the test wells. Add 10 µL of DMSO to the control wells.

-

Add 20 µL of trypsin solution to all wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of BAPNA solution to all wells.

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration and determine the IC50 value.

Protocol 2: Carbonyl Reductase Activity Assay

Objective: To assess the inhibitory effect of this compound on a model oxidoreductase.

Materials:

-

This compound

-

Carbonyl reductase (from a commercially available source or purified from tissue)

-

NADPH

-

Substrate (e.g., 4-benzoylpyridine)

-

Phosphate buffer (100 mM, pH 7.4)

-

96-well UV-transparent microplate

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add phosphate buffer, NADPH, and varying concentrations of this compound.

-

Add the carbonyl reductase enzyme to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) for 15 minutes.

-

Determine the initial velocity of the reaction and calculate the percent inhibition for each concentration to determine the IC50.

PART 2: Cellular Assays

If enzyme inhibition is confirmed, the next step is to assess the effects of this compound on cellular processes.

Protocol 3: Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on a relevant cell line.

Materials:

-

This compound

-

Human cell line (e.g., HeLa or HepG2)

-

Cell culture medium

-

MTT reagent

-

DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24-48 hours.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the cell viability as a percentage of the untreated control and determine the CC50 value.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

Materials:

-

This compound

-

Relevant cell line

-

PBS

-

Protease inhibitor cocktail

-

Equipment for heating samples (e.g., PCR machine)

-

Equipment for cell lysis (e.g., sonicator)

-

SDS-PAGE and Western blotting reagents and equipment

-

Antibody against the putative target enzyme

Procedure:

-

Treat cells with either this compound or vehicle control.

-

Harvest and resuspend the cells in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures.

-

Lyse the cells and separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.

-

Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

-

A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Quantitative Data Summary

| Assay | Endpoint | Expected Outcome with this compound |

| Hydrolase Inhibition | IC50 | A low micromolar or nanomolar IC50 value |

| Oxidoreductase Inhibition | IC50 | A measurable IC50 value |

| Cell Viability | CC50 | A CC50 value significantly higher than the IC50 for target enzymes |

| CETSA | ΔTm | A positive shift in the melting temperature of the target protein |

Conclusion

The structural features of this compound strongly suggest a mechanism of action centered on enzyme inhibition. The highly electrophilic nature of the fluorinated ketone makes it a prime candidate for interacting with nucleophilic residues in the active sites of hydrolases and potentially oxidoreductases. The experimental framework provided in this guide offers a clear and logical path for researchers to test this hypothesis, identify specific molecular targets, and elucidate the precise mechanism by which this compound exerts its biological effects. This systematic approach is crucial for understanding the potential therapeutic or toxicological implications of this compound and for guiding future research in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Heptafluoropropyl Phenyl Ketone: Unveiling Molecular Structure through NMR, IR, and MS

Introduction: The Significance of Spectroscopic Analysis for Fluorinated Ketones

Heptafluoropropyl phenyl ketone (C₁₀H₅F₇O), a molecule featuring a phenyl ring attached to a fluorinated alkyl chain via a carbonyl group, presents a compelling case for the power of modern spectroscopic techniques. The presence of both aromatic and highly fluorinated moieties within the same structure introduces unique electronic effects that are reflected in its spectral data. For researchers in medicinal chemistry and materials science, a thorough understanding of the spectroscopic signature of such compounds is paramount for structural verification, purity assessment, and for predicting chemical reactivity and intermolecular interactions. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, grounded in fundamental principles and data from analogous compounds. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific molecule, this guide will also leverage predictive analysis based on well-established spectroscopic trends for similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Probe

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized approach to acquiring high-quality NMR data is crucial for accurate interpretation. The following protocol outlines the key steps:

Navigating the Complex World of Fluorinated Ketones: A Technical Guide to the Solubility of Heptafluoropropyl Phenyl Ketone in Organic Solvents

For Immediate Distribution

[SHANGHAI, CN – January 5, 2026] – This technical guide, authored for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the solubility characteristics of heptafluoropropyl phenyl ketone. In the absence of extensive publicly available quantitative data for this specific compound, this document establishes a foundational understanding based on the principles of physical organic chemistry and the behavior of analogous fluorinated and ketone-containing molecules. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate critical data for their applications.

Executive Summary: The Challenge of Fluorinated Compounds

The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, often in non-intuitive ways. This compound, a molecule of interest in various fields, presents a unique solubility profile governed by the interplay of its aromatic phenyl ring, the polar carbonyl group, and the highly electronegative, sterically demanding heptafluoropropyl chain. Understanding its solubility is paramount for applications ranging from reaction chemistry and purification to formulation and materials science. This guide will delve into the theoretical underpinnings of its expected solubility and provide the practical tools for its empirical determination.

Theoretical Framework: Deconstructing the Molecular Forces at Play

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at the molecular level. For this compound, we must consider the contributions of several structural features.

2.1 The Phenyl Group: The phenyl ring is generally non-polar and contributes to solubility in aromatic and non-polar aliphatic solvents through London dispersion forces and potential π-π stacking interactions.

2.2 The Ketone Carbonyl Group: The polar carbon-oxygen double bond of the ketone functional group allows for dipole-dipole interactions.[1] This polarity suggests that this compound will have a higher solubility in polar solvents compared to its non-ketone analogue. The lone pairs of electrons on the oxygen atom can also act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents.[2][3]

2.3 The Heptafluoropropyl Group: A Dominant Influence: The perfluorinated propyl group is the most significant contributor to the unique solubility characteristics of this molecule. Perfluorinated chains are known to be both hydrophobic (water-repelling) and lipophobic (fat-repelling).[4] This arises from the high electronegativity of fluorine, which creates strong C-F bonds with low polarizability, leading to very weak London dispersion forces.[5] Consequently, fluorinated compounds often exhibit limited miscibility with many common organic solvents.[4]

2.4 Hansen Solubility Parameters (HSP): A Predictive Tool: While specific HSP values for this compound are not available, the Hansen solubility parameter approach provides a theoretical framework for predicting solubility. This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solvent with HSP values similar to those of the solute is likely to be a good solvent. It is anticipated that the heptafluoropropyl group would significantly lower the dispersion component (δD) compared to a non-fluorinated alkyl chain of similar size.

Predicted Solubility Profile

Based on the theoretical principles outlined above, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. It is crucial to recognize that these are predictions and must be validated by empirical data.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Xylene | Moderate to High | The phenyl group of the solute can engage in favorable π-π stacking and dispersion force interactions with the aromatic solvent. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low to Moderate | While dispersion forces are the primary interaction, the lipophobicity of the fluorinated chain may limit solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | The polarity of the ketone group will facilitate dipole-dipole interactions with these solvents. The presence of a fluorinated chain can sometimes enhance solubility in solvents of medium polarity.[6] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The potential for hydrogen bonding between the ketone's oxygen and the solvent's hydroxyl group may be counteracted by the large, non-polar, and fluorinated parts of the molecule. |

| Fluorinated Solvents | Perfluorohexane, Trifluorotoluene | High | "Fluorous-fluorous" interactions are generally favorable, making fluorinated solvents the most likely candidates for high solubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is the gold standard. This protocol provides a step-by-step guide for its implementation.

4.1 Objective: To determine the thermodynamic equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

4.2 Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature incubator/shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

4.3 Experimental Workflow Diagram:

Caption: Isothermal shake-flask method workflow.

4.4 Step-by-Step Methodology:

-

Preparation of Saturated Solutions: To a series of vials, add a known volume of each selected solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution can be formed. The presence of undissolved solid is essential.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker or water bath. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, carefully remove the vials. To separate the undissolved solid from the saturated solution, centrifuge the vials at a moderate speed.

-

Sample Collection: Immediately after centrifugation, carefully withdraw a known volume of the clear supernatant using a syringe. It is critical to avoid disturbing the solid pellet.

-

Filtration: To remove any remaining microscopic particles, pass the collected supernatant through a syringe filter into a clean vial.

-

Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze these dilutions using a validated analytical method, such as HPLC or GC, against a pre-prepared calibration curve of known concentrations of this compound.

-

Calculation: From the concentration determined by the analytical method and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature.

4.5 Self-Validating System and Trustworthiness: The reliability of this protocol is ensured by several key factors. The use of an excess of the solid solute guarantees that the solution is truly saturated. The extended equilibration time allows the system to reach a stable thermodynamic state. Finally, the use of a specific and sensitive analytical method like HPLC or GC for quantification ensures accurate measurement of the dissolved solute concentration.

Logical Relationships in Solubility

The interplay of molecular features and solvent properties dictates the resulting solubility. This can be visualized as a decision-making process based on intermolecular forces.

Caption: Factors influencing solubility.

Conclusion and Future Directions

While specific quantitative solubility data for this compound remains to be broadly published, a thorough understanding of its structural components allows for reasoned predictions of its behavior in various organic solvents. The dominant lipophobic character of the heptafluoropropyl group suggests that its solubility will be limited in many common non-fluorinated solvents but favorable in fluorinated media and potentially in polar aprotic solvents that can interact with the ketone functionality.

The experimental protocol detailed in this guide provides a robust and reliable method for researchers to determine the precise solubility of this compound, enabling the optimization of processes and the advancement of research and development efforts. The generation and publication of such empirical data would be of significant value to the scientific community.

References

- 1. US3379765A - Preparation of perfluorinated ketones - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US7385089B2 - Fluorochemical ketone compounds and processes for their use - Google Patents [patents.google.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

Reactivity and Stability of Heptafluoropropyl Phenyl Ketone: A Guide for Pharmaceutical Research and Development

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Heptafluoropropyl phenyl ketone (HFPK), a fluorinated aromatic ketone, represents a molecule of significant interest in the field of drug development and medicinal chemistry. Its unique electronic properties, conferred by the strongly electron-withdrawing heptafluoropropyl group, render the carbonyl carbon highly electrophilic. This characteristic governs its reactivity, making it a potent inhibitor of various hydrolytic enzymes through the formation of stable, tetrahedral hemiketal adducts with active site residues.[1] Concurrently, its general stability, characteristic of per- and polyfluoroalkyl substances (PFAS), presents both opportunities and challenges for its application. This guide provides a comprehensive technical overview of the synthesis, reactivity, stability, and handling of HFPK, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A foundational understanding of this compound begins with its key physical and chemical properties. These parameters are critical for designing experiments, ensuring safe handling, and predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Chemical Name | 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutan-1-one | [2] |

| Synonyms | This compound, (Heptafluorobutyro)phenone | [2] |

| CAS Number | 559-91-1 | [2][3] |

| Molecular Formula | C₁₀H₅F₇O | [2][3] |

| Molecular Weight | 274.13 g/mol | [2] |

| Appearance | Clear liquid | [2] |

| Boiling Point | 170 °C | [2] |

| Density | 1.473 g/cm³ | [2] |

| Flash Point | 170-172 °C | [2] |

Synthesis and Mechanism: Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of HFPK is the Friedel-Crafts acylation of benzene with either heptafluorobutyryl chloride or heptafluorobutyric anhydride.[4][5] This electrophilic aromatic substitution reaction provides a clean and efficient route to the target molecule.

Mechanistic Principles

The reaction proceeds via the formation of a highly electrophilic acylium ion. A strong Lewis acid, typically aluminum trichloride (AlCl₃), is required to abstract the chloride from the acyl chloride, generating the resonance-stabilized acylium ion.[6] This powerful electrophile is then attacked by the nucleophilic π-system of the benzene ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by [AlCl₄]⁻ re-establishes aromaticity and releases the HFPK product.[6][7]

Two key advantages of the Friedel-Crafts acylation over its alkylation counterpart are critical in this synthesis:

-

No Carbocation Rearrangement : The acylium ion is stabilized by resonance with the oxygen atom and does not undergo the rearrangements that often plague Friedel-Crafts alkylations.[4][6]

-

No Polyacylation : The product, HFPK, contains a strongly electron-withdrawing acyl group which deactivates the aromatic ring, making it less reactive than the starting benzene. This effectively prevents further acylation reactions.[5][7]

Diagram of the Friedel-Crafts Acylation Mechanism

Caption: Mechanism of HFPK synthesis via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of HFPK

Disclaimer: This protocol is for informational purposes and should only be performed by qualified personnel in a suitable laboratory setting with appropriate safety measures.

-

Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to vent HCl). Maintain an inert atmosphere (N₂ or Ar).

-

Charging the Flask : Charge the flask with anhydrous aluminum trichloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide. Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition : Add heptafluorobutyryl chloride (1.0 equivalent) dropwise to the stirred suspension of AlCl₃ over 30 minutes, ensuring the temperature remains below 5 °C.

-

Benzene Addition : Slowly add benzene (1.0 to 1.2 equivalents) to the reaction mixture via the dropping funnel, maintaining the temperature at 0-5 °C.

-

Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

-

Quenching : Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield HFPK as a clear liquid.

Reactivity Profile: The Highly Electrophilic Carbonyl

The defining feature of HFPK's reactivity is the extreme electrophilicity of its carbonyl carbon. The heptafluoropropyl group, with its seven highly electronegative fluorine atoms, exerts a powerful negative inductive effect (-I), withdrawing electron density from the carbonyl group. This makes the carbonyl carbon exceptionally electron-deficient and highly susceptible to nucleophilic attack.

Nucleophilic Addition: Hydration and Hemiketal Formation

Unlike simple ketones like acetophenone, HFPK readily reacts with nucleophiles such as water or alcohols.[8][9] In aqueous media, it exists in equilibrium with its corresponding hydrate form. In the presence of an alcohol, particularly an active site serine or threonine residue in an enzyme, it forms a stable hemiketal.[1]

This propensity to form a stable tetrahedral intermediate is the cornerstone of its application as an inhibitor of hydrolytic enzymes (e.g., proteases, esterases). The hemiketal formed with an enzyme's active site serine mimics the transition state of peptide or ester hydrolysis, but is far more stable, effectively locking the enzyme in an inactive state.[1]

Diagram of Nucleophilic Attack```dot

HFPK [label=<

C₃F₇Ph / C=O δ+δ-

];

Nucleophile [label="Nu-H\n(e.g., H₂O, Ser-OH)"];

TransitionState [label="Tetrahedral Intermediate\n(Hydrate/Hemiketal)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

HFPK -> TransitionState [label=" Nucleophilic\n Attack"]; Nucleophile -> TransitionState; }

Caption: Workflow for evaluating the hydrolytic stability of HFPK.

Safe Handling and Storage

Proper handling and storage are paramount to ensure laboratory safety. HFPK is classified as an irritant. [2][10]

| Guideline | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [11] |

| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors. [11][12] |

| Spill & Exposure | In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. [13]For spills, absorb with an inert material and dispose of as hazardous waste. [14] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. [11][15] |

| Incompatibilities | Keep away from strong oxidizing agents, strong bases, and sources of ignition. [14]|

Conclusion: Implications for Drug Development

This compound is more than just a chemical reagent; it is a valuable scaffold and pharmacophore for modern drug design. Its reactivity and stability profile dictates its utility and potential liabilities:

-

Potent Inhibition : The high electrophilicity of the carbonyl group allows for the design of potent and specific covalent inhibitors of hydrolytic enzymes, a strategy successfully employed in numerous approved drugs. [1]The stability of the resulting hemiketal adduct can lead to prolonged target engagement.

-

Metabolic Stability : The strong C-F bonds and the perfluorinated chain are resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), which can improve the pharmacokinetic profile of a drug candidate by increasing its metabolic half-life.

-

Physicochemical Properties : The lipophilic nature of the fluorinated segment can enhance membrane permeability and binding affinity in hydrophobic pockets of target proteins.

-

Potential Liabilities : Researchers must consider the hydrolytic stability of the molecule, especially under physiological pH conditions, as this could impact its shelf-life and in vivo efficacy. Furthermore, the persistence associated with PFAS compounds necessitates careful consideration of the long-term environmental and toxicological profile of any drug candidate containing this moiety.

By understanding and leveraging the unique chemical characteristics detailed in this guide, researchers can effectively harness the potential of this compound and related structures to develop novel and effective therapeutics.

References

- 1. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (HEPTAFLUOROBUTYRO)PHENONE | 559-91-1 [chemicalbook.com]

- 3. aceschem.com [aceschem.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 9. researchgate.net [researchgate.net]

- 10. chembk.com [chembk.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Synthetic Potential of Heptafluoropropyl Phenyl Ketone: Pathways to Novel Derivatives for Drug Discovery

Introduction: The Strategic Value of Fluorinated Ketones

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1][2] Heptafluoropropyl phenyl ketone stands as a particularly compelling starting material. The electron-withdrawing power of the heptafluoropropyl (C₃F₇) group dramatically activates the adjacent carbonyl carbon, rendering it a highly reactive electrophile primed for a diverse array of chemical transformations.[3][4] This guide provides an in-depth exploration of the primary synthetic pathways branching from this versatile ketone, offering field-proven insights and detailed protocols for researchers engaged in the development of novel therapeutics.

The Reactive Core: Understanding the this compound Moiety

The synthetic utility of this compound is fundamentally rooted in the potent inductive effect of the perfluorinated alkyl chain. This effect polarizes the carbonyl bond to a significant degree, creating a highly electron-deficient carbon center. This inherent reactivity is the causal factor behind its susceptibility to nucleophilic attack, a feature we will leverage in the subsequent sections.[5]

An important consideration for chemists working with highly fluorinated ketones is their tendency to form stable hydrates in the presence of water.[3][6] This equilibrium between the keto and hydrate forms is a direct consequence of the carbonyl's electrophilicity and must be accounted for in reaction design, particularly concerning solvent choice and purification methods.

References

- 1. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]

- 2. scispace.com [scispace.com]

- 3. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

Methodological & Application

Heptafluoropropyl Phenyl Ketone: A Versatile Reagent in Modern Organic Synthesis

Heptafluoropropyl phenyl ketone, systematically named 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one, is a fluorinated aromatic ketone that has garnered increasing interest in organic synthesis. Its unique electronic and steric properties, conferred by the heptafluoropropyl group, make it a valuable tool for the introduction of fluorine-containing moieties into organic molecules and a versatile precursor for the synthesis of complex fluorinated compounds. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Introduction to this compound

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and altered binding affinities, making them highly sought after in the pharmaceutical and agrochemical industries.[2] this compound serves as a key building block in this context, offering a reactive handle for a variety of chemical transformations.

Molecular Structure and Properties:

| Property | Value |

| Chemical Name | 2,2,3,3,4,4,4-heptafluoro-1-phenylbutan-1-one |

| CAS Number | 559-91-1[3] |

| Molecular Formula | C₁₀H₅F₇O |

| Molecular Weight | 274.13 g/mol |

| Appearance | Typically a colorless liquid |

Key Applications in Organic Synthesis

The reactivity of this compound is dominated by the interplay between the phenyl ring, the carbonyl group, and the electron-withdrawing heptafluoropropyl chain. This allows for its participation in a range of reactions, including photochemical processes and as a precursor for generating valuable reactive intermediates.

Photochemical Reactions and Radical Generation

Aromatic ketones are well-known photosensitizers, capable of absorbing light and promoting chemical reactions.[4] While specific photochemical studies on this compound are not extensively documented, its structural similarity to other phenyl ketones suggests its potential to undergo characteristic photochemical transformations, such as Norrish Type I and Type II reactions, upon UV irradiation.[4]

The Norrish Type I cleavage of this compound would lead to the formation of a benzoyl radical and a heptafluoropropyl radical. The highly reactive heptafluoropropyl radical can then be trapped by various substrates, offering a potential pathway for the introduction of the C₃F₇ group into organic molecules.

Conceptual Workflow: Photochemical Generation of Heptafluoropropyl Radical

Caption: Photochemical cleavage of this compound to generate reactive radicals.

Precursor to Trifluoromethylated Arenes

Perfluoroalkyl ketones can serve as precursors for the synthesis of trifluoromethyl arenes, which are crucial motifs in many pharmaceuticals.[5] While direct trifluoromethylation of arenes using this compound is not a standard method, the cleavage of the C-C bond between the carbonyl and the perfluoroalkyl chain is a known process for ketones.[6] This cleavage can be facilitated by various reagents and conditions, potentially releasing a heptafluoropropyl nucleophile or radical that can then be coupled with an aromatic system.

Protocol: Conceptual Protocol for Arene Perfluoroalkylation

This protocol is a conceptual outline based on general methods for perfluoroalkylation of arenes using copper-mediated cross-coupling reactions with arylboronate esters.[7]

Materials:

-

This compound

-

Arylboronate ester

-

Copper(I) salt (e.g., CuI)

-

Ligand (e.g., 1,10-phenanthroline)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., DMF or toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the arylboronate ester (1.0 equiv), this compound (as a precursor to the perfluoroalkyl source, stoichiometry to be optimized), copper(I) salt (1.1 equiv), ligand (1.1 equiv), and base (2.0 equiv).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Note: The direct use of this compound in this context would require in-situ C-C bond cleavage to generate the reactive perfluoroalkyl species. The efficiency of this process would need to be experimentally determined and optimized.

Building Block in Medicinal Chemistry

The this compound motif itself, or derivatives thereof, can be valuable in medicinal chemistry. The ketone functionality provides a handle for further synthetic modifications, while the perfluorinated chain can impart desirable pharmacokinetic properties. For instance, the ketone can be reduced to an alcohol, which can then be further functionalized. The phenyl ring can also undergo various substitution reactions. The development of novel para-fluorophenyl derivatives with potential antipsychotic activity highlights the importance of fluorinated phenyl structures in drug discovery.[8]

Diagram: this compound as a Scaffold

Caption: Synthetic utility of this compound as a versatile building block.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.90 - 8.10 | m | 2H, Aromatic (ortho to C=O) |

| 7.40 - 7.60 | m | 3H, Aromatic (meta and para to C=O) |

Predicted ¹³C NMR (CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O |

| 130 - 140 | Aromatic carbons |

| 105 - 125 (multiplets) | CF₂, CF₃ |

Predicted ¹⁹F NMR (CDCl₃, 376 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ -81 | t, CF₃ |

| ~ -120 | m, CF₂ |

| ~ -126 | m, CF₂ |

Predicted IR (neat, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| ~1700 | C=O stretch (strong) |

| 3100-3000 | C-H stretch (aromatic) |

| 1600-1450 | C=C stretch (aromatic) |

| 1300-1100 | C-F stretch (strong) |

Predicted Mass Spectrum (EI):

Key fragments would likely include the molecular ion peak (m/z 274), a fragment corresponding to the benzoyl cation (m/z 105), and fragments resulting from the loss of the heptafluoropropyl group or parts of it.

Conclusion

This compound is a promising reagent and building block in organic synthesis, particularly for the introduction of perfluorinated moieties. Its potential applications in photochemistry, as a precursor for perfluoroalkylation reactions, and in the synthesis of medicinally relevant compounds are significant. Further research into its specific reactivity and the development of detailed experimental protocols will undoubtedly expand its utility in the creation of novel and valuable fluorinated molecules.

References

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jopcr.com [jopcr.com]

Application Notes & Protocols: Heptafluoropropyl Phenyl Ketone as a Strategic Building Block in Advanced Synthesis

Preamble: The Strategic Value of Fluorinated Ketones

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Heptafluoropropyl phenyl ketone (CAS: 559-91-1), with its unique trifunctional architecture—a reactive ketone carbonyl, an aromatic phenyl ring, and a robust heptafluoropropyl group—stands out as a highly versatile and powerful building block.[4] The strong electron-withdrawing nature of the perfluorinated chain significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for a wide array of nucleophilic transformations. This guide provides an in-depth exploration of the chemical utility of this compound, complete with detailed protocols and mechanistic insights for its application in constructing complex, high-value fluorinated molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the physical properties and safety profile of a chemical building block is paramount for its effective and safe utilization in any synthetic protocol.

| Property | Value | Reference |

| CAS Number | 559-91-1 | [4] |

| Molecular Formula | C₁₀H₅F₇O | [4] |

| Molecular Weight | 274.13 g/mol | [4] |

| Boiling Point | 170 °C | [4] |

| Density | 1.473 g/cm³ | [4] |

| Appearance | Clear Liquid | [4] |

Safety and Handling: this compound is classified as an irritant.[4] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Core Synthetic Applications & Protocols

The unique electronic properties of this compound unlock a diverse range of synthetic transformations. We will explore three key applications that leverage its reactivity to build molecular complexity.

Application 1: Synthesis of Heptafluoropropyl-Substituted Pyrazolines

Scientific Rationale: Pyrazolines are a class of five-membered nitrogen-containing heterocycles that feature prominently in medicinal chemistry due to their broad spectrum of biological activities.[7] The condensation of a ketone with a hydrazine derivative is a direct and efficient method for constructing the pyrazoline core.[7] Using this compound as the carbonyl component allows for the direct incorporation of the valuable C₃F₇ moiety into this privileged scaffold. The reaction proceeds via an initial formation of a hydrazone intermediate, which subsequently undergoes an intramolecular cyclization.

Reaction Workflow Diagram:

Caption: Workflow for the synthesis of a heptafluoropropyl-substituted pyrazoline.

Detailed Protocol: Synthesis of 1,5-diphenyl-3-(heptafluoropropyl)pyrazoline

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (2.74 g, 10.0 mmol, 1.0 eq) and phenylhydrazine hydrochloride (1.59 g, 11.0 mmol, 1.1 eq) in absolute ethanol (40 mL).

-

Base Addition: To the stirring suspension, add anhydrous sodium acetate (1.23 g, 15.0 mmol, 1.5 eq). The base is crucial to neutralize the hydrochloride salt and facilitate the condensation.

-